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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzoyl chloride

Cat. No.: B050458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Bromo-5-fluorobenzoyl chloride (CAS No. 111771-13-2). Due to the limited availability

of public experimental spectra for this specific molecule, this document presents a predictive

analysis based on established spectroscopic principles and data from structurally analogous

compounds. This guide is intended to assist researchers in the identification, characterization,

and quality control of 2-Bromo-5-fluorobenzoyl chloride in synthetic and drug development

workflows.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Bromo-5-fluorobenzoyl chloride. These

predictions are derived from the analysis of similar substituted benzoyl chlorides and related

aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 7.30 - 7.50 dd
J(H-F) ≈ 8-9, J(H-H) ≈

3-4

H-4 7.60 - 7.80 dd
J(H-H) ≈ 8-9, J(H-F) ≈

4-5

H-6 8.00 - 8.20 dd
J(H-H) ≈ 3-4, J(H-F) ≈

2-3

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C=O 166 - 170

C-1 132 - 136 (d, J(C-F) ≈ 8-10 Hz)

C-2 120 - 124 (d, J(C-F) ≈ 25-30 Hz)

C-3 118 - 122 (d, J(C-F) ≈ 20-25 Hz)

C-4 135 - 139 (d, J(C-F) ≈ 8-10 Hz)

C-5 160 - 164 (d, J(C-F) ≈ 250-260 Hz)

C-6 130 - 134 (d, J(C-F) ≈ 3-5 Hz)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (δ = 77.16 ppm). "d"

indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C=O (Acid Chloride) 1770 - 1810 Strong, sharp carbonyl stretch

C-Cl 650 - 850 Stretch

C-Br 500 - 600 Stretch

C-F 1000 - 1400 Stretch

Aromatic C=C 1450 - 1600 Multiple bands

Aromatic C-H 3000 - 3100 Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Predicted Fragment Description

236/238/240 [M]⁺

Molecular ion peak, showing

isotopic pattern for Bromine

(⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine

(³⁵Cl/³⁷Cl ≈ 3:1)

201/203 [M-Cl]⁺

Loss of chlorine radical.

Isotopic pattern for Bromine

will be present.

173/175 [M-COCl]⁺

Loss of the benzoyl chloride

group. Isotopic pattern for

Bromine will be present.

157 [C₆H₃BrF]⁺
Fragment corresponding to

bromofluorobenzene.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will

result in a characteristic isotopic cluster for the molecular ion and any fragments containing

these halogens.

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for 2-Bromo-
5-fluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary compared to ¹H NMR to achieve adequate

signal intensity.

Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Bromo-5-fluorobenzoyl chloride has a low melting point (20-22

°C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure solvent.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent,

such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).

Acquisition:

Introduce the sample into the ion source (e.g., Electron Ionization - EI).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Visualizations
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Caption: Logical relationship of spectroscopic techniques for molecular characterization.
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Caption: Generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-5-fluorobenzoyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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